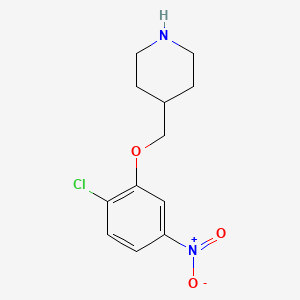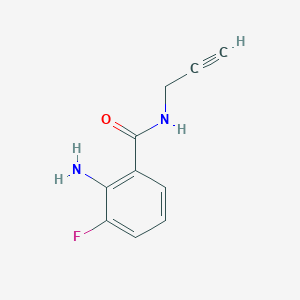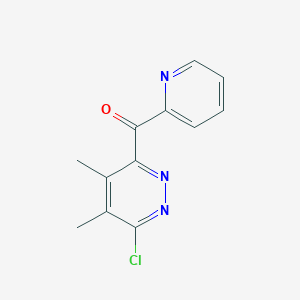amino}propanoicacid](/img/structure/B8274617.png)
3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which can be removed under acidic conditions, making it useful in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid typically involves the reaction of 3-amino propanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the deprotected amino acid or other derivatives.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. The compound’s molecular targets and pathways depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid can be compared with other Boc-protected amino acids and derivatives:
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with an ethanolamine backbone.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound with a different functional group.
Boc-beta-alanine: A Boc-protected beta-alanine derivative.
These compounds share the common feature of the Boc protecting group, but differ in their specific structures and applications, highlighting the versatility and utility of Boc-protected compounds in organic synthesis .
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11(6-7-12)5-4-8(13)14/h12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
HKVQWBJTOOSNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-[(2-Methoxy-3-pyridyl)methyl]-2-piperidyl]-1-ethanol](/img/structure/B8274556.png)
![tert-Butyl [4-(cyclopropylmethoxy)phenyl]carbamate](/img/structure/B8274557.png)
![2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde](/img/structure/B8274559.png)

![2-[3-(4-Fluorophenyl)isoxazol-5-yl]ethylamine](/img/structure/B8274575.png)

![8-Phenyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophen-4-amine](/img/structure/B8274604.png)




